molecular formula C14H13N5O2 B2611495 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034437-71-1

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No. B2611495
CAS RN: 2034437-71-1
M. Wt: 283.291
InChI Key: VTVJBKBFHRFJQS-UHFFFAOYSA-N
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Description

The compound “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, and an isoxazole ring . These types of compounds are often used in medicinal chemistry and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .


Synthesis Analysis

The synthesis of such compounds often involves the use of click chemistry, a popular approach for the synthesis of 1,2,3-triazoles . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . These structures are capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Triazoles generally have high chemical stability, strong dipole moments, and the ability to form hydrogen bonds .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in various fields, such as drug discovery, organic synthesis, and materials science .

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(13-6-7-17-21-13)18-12(10-19-15-8-9-16-19)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVJBKBFHRFJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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